1-O-Pentylglycerol

説明

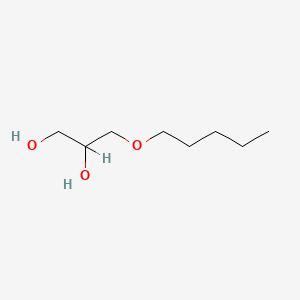

Structure

3D Structure

特性

IUPAC Name |

3-pentoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-2-3-4-5-11-7-8(10)6-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJXITFHANYMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945300 | |

| Record name | 3-(Pentyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22636-32-4 | |

| Record name | 3-(Pentyloxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22636-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Pentylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022636324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Pentyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 O Pentylglycerol

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high specificity and selectivity of enzymes, particularly lipases, to catalyze ether bond formation or related reactions. These approaches can offer milder reaction conditions and improved regioselectivity compared to purely chemical routes.

Regioselective Synthesis Pathways

Regioselective synthesis pathways are crucial for obtaining 1-O-pentylglycerol, ensuring the pentyl group is attached to the primary hydroxyl group of glycerol (B35011). This selectivity is often achieved by exploiting differences in reactivity between the primary and secondary hydroxyl groups, either through enzymatic catalysis or by employing protecting groups that block the secondary hydroxyl or one of the primary hydroxyls. For instance, enzymatic acylation of glycerol derivatives has shown high regioselectivity for the primary hydroxyl groups nih.govmdpi.comdntb.gov.ua. While direct enzymatic etherification of glycerol with pentyl alcohol to form 1-O-pentylglycerol is less commonly detailed, lipases are known to catalyze transesterification and esterification reactions with glycerol and fatty acids or their derivatives frontiersin.orgmdpi.comnih.govscielo.brresearchgate.netresearchgate.net. These enzymes can be engineered or selected for specific regioselectivity, making them valuable tools for synthesizing alkylglycerols.

Enzymatic Catalysis in 1-O-Pentylglycerol Synthesis

Enzymes, particularly lipases like Candida antarctica lipase (B570770) (CAL) and Rhizomucor miehei lipase (Lipozyme RM IM), are widely used in glycerol derivatization frontiersin.orgmdpi.comnih.govscielo.brresearchgate.netskemman.isresearchgate.net. These enzymes can catalyze esterification and transesterification reactions. While direct ether synthesis via enzymatic catalysis is less common, lipases are instrumental in synthesizing ester derivatives of alkylglycerols. For example, immobilized lipases have been used to regioselectively acylate the primary hydroxyl group of alkylglycerols with fatty acids or their activated forms skemman.isresearchgate.net. These studies highlight the potential for enzymatic methods to control regiochemistry in glycerol derivatives. Although direct enzymatic etherification to form 1-O-pentylglycerol is not explicitly detailed in the provided literature, the principles of regioselective enzymatic acylation suggest that similar strategies could be adapted for ether bond formation, possibly through transetherification or by using activated alkyl donors.

Classical Organic Synthesis Routes

Classical organic synthesis methods often rely on protecting group chemistry to achieve regioselectivity in the alkylation of glycerol.

Strategies Utilizing Protected Glycerol Intermediates (e.g., Solketal)

A common and effective strategy for the regioselective synthesis of 1-O-alkylglycerols, including 1-O-pentylglycerol, involves the use of protected glycerol derivatives, most notably solketal (B138546) (isopropylidene glycerol) beilstein-journals.orgmdpi.compreprints.orgresearchgate.netwikipedia.orgatamanchemicals.comresearchgate.net. Solketal is formed by the acetalization of glycerol with acetone (B3395972), protecting the sn-1 and sn-2 hydroxyl groups and leaving the sn-3 primary hydroxyl free for reaction. However, for the synthesis of 1-O-alkylglycerols, it is typically the sn-1 position that is alkylated. This is achieved by using solketal where the free hydroxyl is at the sn-1 position (derived from the primary hydroxyl of glycerol), or by protecting the sn-1 and sn-3 positions and leaving the sn-2 open, or by protecting the sn-2 and sn-3 and alkylating the sn-1.

A more direct approach for 1-O-alkylation involves protecting glycerol's 2,3-hydroxyls, often via solketal formation, which leaves the primary 1-hydroxyl available for alkylation. Alternatively, protecting the 1,3-hydroxyls and alkylating the 2-hydroxyl is also possible. The most common pathway for 1-O-alkylation involves protecting the 2 and 3 hydroxyls of glycerol. This is achieved by reacting glycerol with acetone to form solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) wikipedia.orgatamanchemicals.com. The free primary hydroxyl group of solketal can then be deprotonated (e.g., with NaH, KOH) and reacted with a pentyl halide (e.g., 1-bromopentane) or a pentyl tosylate to form the ether linkage beilstein-journals.orgmdpi.comresearchgate.netresearchgate.net. Following alkylation, the isopropylidene protecting group is removed under acidic conditions (e.g., HCl in methanol) to yield 1-O-pentylglycerol beilstein-journals.orgmdpi.comresearchgate.net.

Another strategy uses glycidol (B123203) (2,3-epoxy-1-propanol) as a starting material. Glycidol can be opened regioselectively by pentyl alcohol, often under Lewis acid catalysis (e.g., BF₃·Et₂O), to yield 1-O-pentylglycerol beilstein-journals.org.

Stereochemical Considerations in Synthesis

The synthesis of 1-O-pentylglycerol can yield either a racemic mixture or enantiomerically pure forms, depending on the starting materials and synthetic route. Glycerol itself is prochiral. If racemic solketal is used, the resulting 1-O-pentylglycerol will be racemic beilstein-journals.orgresearchgate.netwikipedia.org. To obtain enantiomerically pure 1-O-pentylglycerol, enantiopure starting materials such as (R)- or (S)-solketal, or enantiopure glycidol, are required beilstein-journals.orgpreprints.orgwikipedia.org. For instance, starting with (S)-solketal and performing the alkylation and deprotection steps will yield (S)-1-O-pentylglycerol. Chiral auxiliaries or asymmetric synthesis techniques, like those employing chiral epoxides or tartaric acid derivatives, can also be utilized to control stereochemistry beilstein-journals.org. The stereochemistry at the sn-2 position of the glycerol backbone is critical for biological activity, and natural alkylglycerols often possess an sn-1,2 configuration nih.gov. Nuclear magnetic resonance (NMR) spectroscopy is commonly used to confirm the structure and stereochemistry of the synthesized products .

Synthesis of Alkylglycerol Analogues and Derivatives

The methodologies employed for 1-O-pentylglycerol synthesis are broadly applicable to the preparation of various alkylglycerol analogues and derivatives. By varying the alkyl halide or alcohol used in the alkylation step, different chain lengths (e.g., hexadecyl, octadecyl, tetradecyl) can be incorporated beilstein-journals.orgmdpi.comresearchgate.netresearchgate.netrsc.org. For example, chimyl alcohol (1-O-hexadecylglycerol), batyl alcohol (1-O-octadecylglycerol), and selachyl alcohol (1-O-oleylglycerol) are common natural alkylglycerols synthesized using similar solketal-based or glycidol-based routes beilstein-journals.orgmdpi.comresearchgate.netresearchgate.netrsc.org.

Furthermore, the remaining free hydroxyl groups on the glycerol backbone of 1-O-pentylglycerol can be further derivatized. For instance, esterification of the secondary hydroxyl group (sn-2) or the remaining primary hydroxyl group (sn-3) can yield di- or triacylglycerols, or other functionalized derivatives skemman.isresearchgate.netnih.gov. Enzymatic acylation, using lipases, is particularly effective for regioselectively esterifying these positions, allowing for the synthesis of complex structured lipids with specific fatty acid arrangements researchgate.netskemman.isresearchgate.netnih.gov. These derivatives can include monoesters, diesters, or even phospholipids (B1166683), depending on the reagents and reaction conditions employed.

Structural Modifications for Research Probes

The development of chemical probes is crucial for understanding complex biological systems. 1-O-Pentylglycerol can be structurally modified to create tools that selectively interact with biological targets, enabling researchers to visualize or quantify specific cellular processes. These modifications often involve the introduction of reporter groups or reactive functionalities.

For instance, studies have explored the use of alkylglycerols, including 1-O-pentylglycerol, as agents to enhance the permeability of the blood-brain barrier (BBB) dntb.gov.uanih.govresearchgate.netmdpi.comresearchgate.net. While not a direct modification of 1-O-pentylglycerol into a probe itself, its ability to facilitate the passage of other molecules, such as fluorescent markers, highlights its role in enabling the delivery of probe molecules to target tissues nih.govmdpi.com. Research into chemical probes in general emphasizes the need for selectivity and potency, often achieved through precise structural modifications tailored to specific biological targets eubopen.orgnih.govkoehlerlab.orgnih.gov. While direct examples of 1-O-pentylglycerol itself being derivatized into a probe with a reporter group are not extensively detailed in the provided search results, its utility in enhancing the delivery of other probes or therapeutic agents underscores its indirect role in probe-based research. The principle of chemical derivatization to create molecules with specific biological functions is a well-established strategy in medicinal chemistry and chemical biology nih.govchemmethod.comiipseries.orgresearchgate.netsemanticscholar.org.

Preparation of Labeled 1-O-Pentylglycerol for Investigative Studies

Isotopic labeling is a powerful technique used to track the fate of molecules within biological systems wikipedia.org. The preparation of labeled 1-O-pentylglycerol, such as with stable isotopes (e.g., deuterium (B1214612), ¹³C) or radioisotopes (e.g., ¹⁴C), is essential for quantitative studies, metabolic pathway analysis, and pharmacokinetic investigations.

While specific protocols for the isotopic labeling of 1-O-pentylglycerol are not explicitly detailed in the provided snippets, the general methodologies for synthesizing isotope-labeled compounds are well-documented symeres.com. These typically involve using isotopically enriched precursors during synthesis or employing specific labeling reactions. For example, deuterium (²H) labeling is commonly achieved through hydrogen-deuterium exchange reactions or by using deuterated building blocks wikipedia.orgsymeres.com. Similarly, ¹³C and ¹⁵N labeling can be achieved by incorporating ¹³C- or ¹⁵N-labeled precursors into the synthetic pathway symeres.comnih.gov. Radiolabeling, often with ¹⁴C, would follow similar synthetic strategies but utilize radiolabeled precursors. The application of labeled compounds is broad, ranging from mechanistic studies and drug metabolism research to quantitative analysis in mass spectrometry and nuclear magnetic resonance wikipedia.orgsymeres.com. The ability to synthesize labeled standards is critical for accurate quantification in volatile metabolomics studies, for instance nih.gov.

Data Table: Applications of 1-O-Pentylglycerol in Research

| Application Area | Description | Citation(s) |

| Blood-Brain Barrier (BBB) Permeability | Used as a chemical agent to transiently open the BBB, facilitating the increased delivery of other molecules (e.g., fluorescent markers, therapeutic agents) into the brain dntb.gov.uanih.govresearchgate.netmdpi.comresearchgate.netmdpi.com. | dntb.gov.uanih.govresearchgate.netmdpi.comresearchgate.netmdpi.com |

| Enhancement of Probe Delivery | Indirectly aids in the delivery of research probes by enhancing their passage across biological barriers like the BBB. Its presence can increase the extravasation of fluorescent dyes into brain tissue nih.govmdpi.com. | nih.govmdpi.com |

| Mechanistic Studies (General) | Isotopic labeling of 1-O-pentylglycerol would enable tracking its metabolic fate, reaction mechanisms, and kinetics within biological systems, contributing to a deeper understanding of its biological activity wikipedia.orgsymeres.com. | wikipedia.orgsymeres.com |

| Pharmacokinetic Studies (General) | Labeled 1-O-pentylglycerol would be instrumental in determining its absorption, distribution, metabolism, and excretion (ADME) properties, providing crucial data for its potential therapeutic applications symeres.com. | symeres.com |

Compound List

1-O-Pentylglycerol

2-O-Hexyldiglycerol

Mannitol

Bradykinin

RB 200-albumin

FITC–Dextran 40,000

Methotrexate (B535133) (MTX)

Erucylphosphocholine (ErPC)

Platelet-Activating Factor (PAF)

Lyso-PAF

Edelfosine

Glycerol

Pyrrole derivatives

Betulin

Oleanolic acid

Ursolic acid

Maslinic acid

Betulinic acid

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin (B35378) derivatives

β-lactam derivatives

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine (B1172632) HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol (B72590)

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate (B8581778)

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride (B1165640)

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginseng saponins (B1172615)

Resorcinol

Ethyl acetoacetate (B1235776)

Candida albicans

Fluconazole

Ascorbic acid

Oleanolic acid

Ursolic acid

Maslinic acid

Betulinic acid

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Molecular Interactions and Biological System Modulation in Research Models

Blood-Brain Barrier Permeabilization in Experimental Systems

Research has extensively explored the capacity of 1-O-Pentylglycerol to transiently enhance the permeability of the BBB, facilitating the passage of various molecules that would otherwise be restricted. This effect has been observed in both in vitro and in vivo experimental systems.

Studies utilizing in vitro models, such as primary cultures of rat brain endothelial cells co-cultured with glial cells, have investigated the direct effects of 1-O-Pentylglycerol on endothelial barrier properties. Treatment with 1-O-Pentylglycerol (5 minutes) has been shown to reversibly reduce transendothelial electrical resistance (TEER) and increase BBB permeability to fluorescein (B123965). These functional changes were accompanied by alterations in cell morphology and the immunostaining patterns of junctional proteins like claudin-5 and β-catenin. Notably, these short-term effects did not significantly alter the complexity of inter-endothelial tight junction strands or the trans-interaction of claudin-5. The observed redistribution of junctional proteins and changes in cell shape suggest the involvement of the cytoskeleton in the mechanism of action of 1-O-Pentylglycerol. nih.govjchr.orgnih.govbau.edu.lbresearchgate.net

In vivo studies in rodent models, primarily rats and mice, have provided compelling evidence for 1-O-Pentylglycerol's ability to increase BBB permeability. Intracarotid administration of 1-O-Pentylglycerol has been shown to significantly enhance the brain penetration of various compounds. For instance, in rats, intracarotid injection of 1-O-Pentylglycerol led to a substantial increase in the permeability of the BBB to Methotrexate (B535133) (230-fold), Cisplatin (125-fold), Vancomycin (15-fold), and Gentamicin (12-fold) in the ipsilateral hemisphere compared to controls. nih.govmdpi.com Further studies in rats demonstrated that 1-O-Pentylglycerol increased the BBB permeability to Erucylphosphocholine (17-fold), Fluorescein (6.55-fold), and RB 200-albumin (2.7-fold). nih.govmdpi.comresearchgate.net In nude mice, intracarotid co-administration of 1-O-Pentylglycerol with Methotrexate also resulted in a significant increase in brain Methotrexate concentrations. nih.gov Biodistribution studies in rats indicated rapid and predominant renal elimination of 1-O-Pentylglycerol, with no observed accumulation in the brain or other organs, suggesting favorable pharmacokinetic properties for its use as a permeabilizing agent. nih.gov

1-O-Pentylglycerol has been shown to increase the permeability of the BBB to a range of research markers and macromolecules, indicating its capacity to facilitate the transport of molecules of varying sizes. Studies have demonstrated increased delivery of small molecules like fluorescein and methotrexate, as well as larger molecules such as RB 200-albumin and FITC-40 kDa dextran. nih.govmdpi.comnih.gov The observed effect on larger molecules suggests a degree of size selectivity, implying that while barrier integrity is modulated, it does not result in a complete loss of junctional structure. Accumulation of FITC-40 kDa at the luminal surface of endothelial cells suggests paracellular rather than transcellular delivery. nih.govmdpi.com The permeabilizing effect is attributed, at least in part, to enhanced permeability of tight junctions. nih.gov

Mechanistic Investigations of Biological Membrane Interactions

The precise mechanisms by which 1-O-Pentylglycerol exerts its effects on the BBB are still under investigation, but current research points to interactions with endothelial cell membranes and the modulation of key structural components.

In vitro studies using cultured brain endothelial cells have revealed that 1-O-Pentylglycerol treatment leads to functional alterations in endothelial barrier integrity. The reduction in TEER and increased permeability to fluorescein are direct indicators of compromised barrier function. nih.govjchr.orgnih.govbau.edu.lbresearchgate.net These changes are associated with alterations in cell morphology and the localization of junctional proteins, suggesting that 1-O-Pentylglycerol may interact with the cell membrane or components that regulate cell shape and adhesion. The transient nature of these effects, with recovery occurring within minutes to hours, highlights its role as a temporary modulator of the BBB. nih.govmdpi.com

Research indicates that 1-O-Pentylglycerol's modulation of BBB permeability is at least partially mediated by an enhancement of tight junction permeability. nih.gov While direct alterations to the complexity of tight junction strands or specific claudin trans-interactions were not observed in short-term in vitro treatments, the observed redistribution of junctional proteins (e.g., claudin-5, β-catenin) and changes in cell morphology strongly suggest the involvement of the actin cytoskeleton. nih.govjchr.orgnih.govbau.edu.lbresearchgate.net These findings imply that 1-O-Pentylglycerol may influence the dynamic regulation of the cytoskeleton, which in turn affects the organization and integrity of tight junctions, leading to increased paracellular permeability.

Paracellular vs. Transcellular Permeation Mechanisms

The passage of molecules across biological barriers, such as the intestinal epithelium or the blood-brain barrier (BBB), is critical for drug delivery and understanding biological processes. These barriers are primarily composed of cells linked by tight junctions (TJs), which regulate the flow of substances. Two main routes exist for molecules to cross these barriers: transcellular and paracellular. The transcellular route involves transport directly through the cell, either via passive diffusion for small, non-polar molecules or through active transport mechanisms involving specific transporters and cellular energy gattefosse.com. In contrast, the paracellular route allows substances to pass through the intercellular space between cells, primarily by traversing the tight junctions gattefosse.com.

1-O-Pentylglycerol, an alkylglycerol, has demonstrated the ability to modulate the permeability of biological barriers, notably the blood-brain barrier. Studies indicate that 1-O-pentylglycerol can transiently open the BBB, facilitating the passage of both small and large fluorescent markers, as well as therapeutic agents like methotrexate frontiersin.orgnih.govnih.gov. The mechanism appears to involve an increase in the paracellular permeability, potentially through alterations in tight junction proteins such as claudin-5 and β-catenin, though the exact mode of action is still under investigation nih.gov. These changes are reported to be reversible and short-lived, suggesting a controlled modulation of barrier function rather than permanent disruption nih.gov. While specific quantitative data comparing paracellular versus transcellular permeation mechanisms for 1-O-pentylglycerol are not extensively detailed in the provided search results, its effect on reducing transendothelial electrical resistance (TEER) in brain endothelial cells suggests a significant impact on the paracellular pathway nih.gov.

Other Biological System Interactions in Preclinical Research

Alkylglycerols (AKGs) represent a class of ether-lipids found in various biological sources, including shark liver oil and human milk, and are known to play significant roles in immune modulation nih.govnih.govplos.orglipid.co.uk. Preclinical research has highlighted their potent immunomodulatory effects, primarily through the activation of macrophages mdpi.comresearchgate.netnih.gov. AKGs have been shown to stimulate lysosomal activity, nitric oxide synthesis, and the expression of interleukin-6 in macrophages, indicating a direct impact on innate immune responses mdpi.com. Furthermore, AKGs can enhance Fc-receptor-mediated phagocytosis and increase humoral immune responses, including delayed hypersensitivity reactions nih.govunife.it.

Studies suggest that AKGs modulate immune responses by influencing platelet-activating factor (PAF) and diacylglycerol (DAG) production hugyourlife.hr. They have also been implicated in increasing the production of Th1 cytokines such as IL-12 and interferon-gamma (IFN-γ), thereby promoting a Th1-polarized immune response nih.govuni.lumolaid.com. In preclinical models, oral administration of AKGs has been associated with increased lymphocyte proliferation and antibody production plos.orgmdpi.com. For instance, studies have shown that AKGs can increase B cell proliferation and differentiation, as well as enhance T cell responses, including memory T cell responses plos.org. These findings collectively suggest that alkylglycerols, as a class, possess broad immunomodulatory capabilities, impacting both innate and adaptive immunity. While specific studies detailing the immunomodulatory effects of 1-O-Pentylglycerol as a distinct entity within this class are not explicitly detailed in the provided results, its structural similarity to other studied alkylglycerols suggests it could share these general immunomodulatory properties.

Alkylglycerols (AKGs) are recognized for their diverse biological activities, including their potential involvement in lipid signaling pathways nih.govmdpi.com. As precursors for plasmalogens and platelet-activating factor (PAF), AKGs can influence various cellular processes mdpi.com. Plasmalogens, which are important membrane constituents, are involved in intercellular communication, cell migration, and signal transduction mdpi.comresearchgate.net. PAF is a potent bioregulator involved in immune responses and inflammatory processes researchgate.nethugyourlife.hrlongdom.org.

The incorporation of AKGs into cell membrane phospholipids (B1166683) is hypothesized to modify membrane physical properties, such as fluidity and antioxidant status, thereby altering cell signaling through phospholipase pathways nih.gov. Furthermore, AKGs have been shown to directly stimulate calcium signaling in human Jurkat T lymphocytes in vitro nih.govnih.gov. This interaction with intracellular calcium levels suggests a role in modulating various signaling cascades that rely on calcium as a second messenger.

The ability of AKGs to interact with signaling pathways makes them valuable research tools for investigating lipid metabolism and cellular communication nih.gov. For example, quantitative lipid analysis, often aided by specialized tools like LipidSig, is crucial for understanding how lipids like AKGs mediate their effects in complex biological systems. While specific research applications of 1-O-Pentylglycerol as a dedicated signaling probe are not explicitly detailed, its general role as a bioactive lipid precursor and modulator positions it as a compound of interest for studying lipid-mediated signaling events in preclinical research.

Structural Activity Relationship Sar Studies of 1 O Pentylglycerol and Analogues

Correlating Alkyl Chain Length and Branching with Biological Activity

The length and saturation of the alkyl chain attached to the glycerol (B35011) backbone are critical determinants of the biological activity of alkylglycerols. Research has systematically investigated how variations in these parameters affect efficacy, particularly in anti-tumor and anti-metastasis models.

Studies synthesizing and testing various alkylglycerols have revealed significant correlations between alkyl chain characteristics and their biological impact. For instance, in an in vivo model using Lewis lung carcinoma (3LL) cells, synthesized alkylglycerols with specific chain lengths and unsaturation were evaluated for their anti-tumor and anti-metastatic activities. The findings indicated that unsaturated alkyl chains, particularly those with 16 and 18 carbon atoms (e.g., 16:1 n-7 and 18:1 n-9), demonstrated strong activity in reducing lung metastasis numbers. In contrast, saturated alkyl chains showed weaker or no significant effect. Specifically, 16:0 saturated alkylglycerol had a weaker effect compared to its unsaturated counterpart, while 12:0, 14:0, and 18:0 saturated alkylglycerols exhibited no discernible anti-metastatic activity in this model. Furthermore, the saturated 18:0 alkylglycerol (batyl alcohol) was observed to have a notable opposite effect, tending to increase tumor growth and metastasis number, unlike the beneficial effects seen with unsaturated analogues mdpi.comxn--d1ahakv.xn--p1ainih.govcapes.gov.br.

Table 1: Comparative Anti-Tumor and Anti-Metastasis Activity of Synthesized Alkylglycerols

| Alkyl Chain (Fatty Acid Equivalent) | Saturation | Relative Anti-Metastasis Activity | Effect on Spleen Weight (Tumor Grafted Mice) | Citation |

| 12:0 | Saturated | No effect | Reduced | mdpi.comxn--d1ahakv.xn--p1ainih.govcapes.gov.br |

| 14:0 | Saturated | No effect | Reduced | mdpi.comxn--d1ahakv.xn--p1ainih.govcapes.gov.br |

| 16:0 | Saturated | Weaker effect | Reduced | mdpi.comxn--d1ahakv.xn--p1ainih.govcapes.gov.br |

| 18:0 | Saturated | No effect | Increased | mdpi.comxn--d1ahakv.xn--p1ainih.govcapes.gov.br |

| 16:1 n-7 | Unsaturated | Strong activity | Nearly abolished | mdpi.comxn--d1ahakv.xn--p1ainih.govcapes.gov.br |

| 18:1 n-9 | Unsaturated | Strong activity | Nearly abolished | mdpi.comxn--d1ahakv.xn--p1ainih.govcapes.gov.br |

Impact of Glycerol Moiety Modifications on Functional Properties

Modifications to the glycerol backbone itself can also significantly alter the functional properties and biological activities of alkylglycerols. While direct studies on 1-O-Pentylglycerol with extensive glycerol moiety modifications are limited in the provided search results, general principles from related ether lipids and glycerol derivatives offer insights.

The glycerol moiety serves as the core structure to which the alkyl chain and other functional groups are attached. Alterations at the sn-2 or sn-3 positions, or modifications to the hydroxyl groups, can influence a compound's polarity, membrane interaction, metabolic stability, and receptor binding. For example, in the context of platelet-activating factor (PAF) analogues, modifications to the polar head group attached to the glycerol backbone at the sn-3 position were found to have a substantial impact on their biological activity, specifically their ability to induce platelet aggregation and serotonin (B10506) release. Derivatives with dimethylethanolamine or choline (B1196258) as the polar head group were more reactive towards platelet receptors than those with other polar head groups nih.gov.

While not directly involving 1-O-Pentylglycerol, this demonstrates that the nature of the substituents on the glycerol backbone is crucial. For alkylglycerols, the presence of a free hydroxyl group at the sn-2 position, as in 1-O-Pentylglycerol, allows for potential esterification or other modifications. Studies on other lipid mediators, such as lysophosphatidic acid (LPA) analogues, have explored restricting the conformational flexibility of the glycerol linker by incorporating it into more rigid substructures or modifying its hydroxyl groups. These modifications have been shown to affect receptor binding and potency, indicating that the spatial arrangement and chemical nature of the glycerol core are key SAR determinants acs.org.

Research on sponge-derived glycerol ethers also suggests that the presence of alcohol functionalities on the glycerol moiety is important for activity, as analogues lacking these were less potent acs.org. The specific stereochemistry (S configuration at the asymmetric carbon in the glycerol moiety) is also a characteristic of natural alkyl-sn-glycerols, and deviations or modifications here could influence biological interactions mdpi.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkylglycerols

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activity. While specific QSAR models for 1-O-Pentylglycerol are not detailed in the provided search results, the principles of QSAR are widely applied to classes of compounds like alkylglycerols to predict and optimize activity.

QSAR studies typically involve generating a set of molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) for a series of compounds and correlating these descriptors with experimentally determined biological activities. For alkylglycerols, QSAR models could potentially be developed to predict their anti-tumor, immunomodulatory, or other biological effects based on variations in alkyl chain length, saturation, branching, and modifications to the glycerol backbone.

For example, QSAR studies on other classes of compounds, such as pyrazolylpyrrole derivatives as ERK inhibitors, have been used to identify structural features relevant to binding in specific sites researchgate.net. Similarly, for coumarin (B35378) derivatives with antifungal activity, SAR studies indicated that O-substitution and the presence of short aliphatic chains or electron-withdrawing groups favored activity. These findings were corroborated by computational tools like Pentacle software, which uses alignment-free molecular descriptors, and by density functional theory (DFT) calculations, highlighting the importance of electronic concentration and molecular contour mdpi.com.

By applying similar computational approaches to alkylglycerols, researchers could identify key structural parameters that govern their biological activity. For instance, descriptors related to lipophilicity (influenced by alkyl chain length), electronic distribution (affected by unsaturation or functional groups on the glycerol moiety), and steric factors could be correlated with specific activities. Such models would enable the rational design of novel alkylglycerol analogues with enhanced potency, selectivity, or reduced toxicity, potentially including analogues of 1-O-Pentylglycerol tailored for specific therapeutic targets.

Compound List

1-O-Pentylglycerol

Alkylglycerols (AKGs)

Chimyl alcohol (Hexadecyl alcohol derivative)

Batyl alcohol (Octadecyl alcohol derivative)

Selachyl alcohol (Octadecenyl alcohol derivative)

1-O-octadecyl-2-O-methylglycerophosphochocholine

1-O-oleoyl-2-O-acetylglycerol

1-O-pentyl diglycerol (B53887)

1-O-hexyldiglycerol

1-O-alkyl-2-acetyl-sn-glycerol

1-O-alkyl-2-acetyl-sn-glycerol-3-phosphoethanolamine (AGEPE)

1-O-alkyl-2-acetyl-sn-glycerol-3-phosphoric acid (AGEPA)

1-O-alkyl-2-acetyl-sn-glycerol-3-phosphorylethanol (AGEPEt)

1-O-alkyl-2-acetyl-sn-glycerol-3-phosphoryl-N-monomethylethanolamine (AGEPMME)

1-O-alkyl-2-acetyl-sn-glycerol-3-phosphoryl-N,N-dimethylethanolamine (AGEPDME)

1-O-alkyl-2-acetyl-sn-glycerol-3-phosphorylcholine (AGEPC)

Niphatenones A and B

Lysophosphatidic acid (LPA)

Coumarin derivatives

Pyrazolylpyrrole derivatives

Methotrexate (B535133) (MTX)

Squalene

Platelet-activating factor (PAF)

1-O-(Z-docos-15'-enyl)-sn-glycerol

1-O-(Z-docos-17'-enyl)-sn-glycerol

1-O-(Z-tricos-15'-enyl)-sn-glycerol

1-O-(Z-tricos-16'-enyl)-sn-glycerol

1-O-(Z-tricos-17'-enyl)-sn-glycerol

1-O-(Z-tetracos-15'-enyl)-sn-glycerol

1-O-alkylglycerol ethers (AGEs)

1-O-alkylglycerols (AGs)

1-O-pentylglycerol (0.3 M)

1-O-pentylglycerol (0.3)

1-O-pentylglycerol

Metabolism and Biodistribution in Experimental Organisms

Pharmacokinetic Profiles in Animal Research Models (e.g., Rats, Mice)

Investigations into the pharmacokinetics of 1-O-Pentylglycerol have been conducted in animal models, primarily rats, to understand its absorption, distribution, and elimination patterns.

Studies involving radiolabeled 1-O-Pentylglycerol in Wistar rats have provided insights into its absorption and distribution kinetics following intravenous administration. Following a single intravenous bolus injection, 1-O-Pentylglycerol exhibited a rapid initial distribution phase. Analysis of pharmacokinetic parameters revealed a peak blood concentration of approximately 0.58 ± 0.06 µmol/ml. The compound displayed an initial half-life of 23 ± 7 minutes, followed by a longer terminal half-life of 18.8 ± 4.1 hours. Crucially, these studies indicated no significant accumulation of 1-O-Pentylglycerol in the brain or other major organs. The highest concentrations were observed in the liver and thymus, as confirmed by autoradiographic studies. Following intracarotid administration, high radioactivity was detected in the ipsilateral brain within five minutes, but this concentration decreased dramatically within thirty minutes.

Table 1: Pharmacokinetic Parameters of 1-O-Pentylglycerol in Rats

| Parameter | Value | Unit | Notes |

| Peak Blood Concentration | 0.58 ± 0.06 | µmol/ml | Following single i.v. bolus injection |

| Initial Half-life (α) | 23 ± 7 | min | |

| Terminal Half-life (β) | 18.8 ± 4.1 | h | |

| Renal Excretion (270 min) | >70% of dose | % | Predominant elimination pathway |

| Highest Tissue Concentration | Liver, Thymus | - | No accumulation in brain or other organs |

The primary route of elimination for 1-O-Pentylglycerol in experimental animals appears to be renal. Studies have shown a rapid and predominant renal excretion, with over 70% of the administered dose recovered in the urine within 270 minutes post-administration nih.gov. Autoradiographic data also provided evidence suggesting the involvement of biliary excretion in addition to renal elimination nih.gov. Investigations into its biodistribution indicated no significant bioaccumulation, consistent with efficient elimination pathways mdpi.com.

Biotransformation Pathways and Stability of 1-O-Pentylglycerol Ether Linkage

The ether linkage in 1-O-Pentylglycerol is generally stable within biological systems. In vivo studies have demonstrated no signs of cleavage of the O-alkyl bond when analyzed by High-Performance Liquid Chromatography (HPLC) nih.gov. However, it can enter metabolic pathways, serving as a direct precursor in ether glycerolipid biosynthesis. Alternatively, it can be oxidized by an alkyl monooxygenase, yielding lauric acid, which is subsequently metabolized further into acetate (B1210297) and other water-soluble compounds mdpi.com.

Endogenous Occurrence and Biosynthesis of Alkylglycerols in Biological Systems

Alkylglycerols (AGs), including compounds like 1-O-Pentylglycerol, are naturally occurring ether lipids found ubiquitously in nature nih.gov. They are present in various biological matrices such as human and cow's milk, as well as in hematopoietic organs like the bone marrow, spleen, and liver researchgate.netnih.gov. These compounds are integral components of cellular membrane bilayers and serve as precursors for lipid mediators, including platelet-activating factor (PAF) researchgate.netmattioli1885journals.com.

The biosynthesis of alkylglycerols can bypass rate-limiting peroxisomal steps in plasmalogen synthesis, leading to increased endogenous plasmalogen levels through enzyme-catalyzed reactions in the endoplasmic reticulum mdpi.com. Alkylglycerols are utilized in the biosynthetic pathways responsible for producing structural lipids of cellular membranes and are implicated in various biological roles, including potential signaling interactions nih.govresearchgate.net.

Advanced Analytical Methodologies for 1 O Pentylglycerol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in isolating 1-O-Pentylglycerol from complex biological or synthetic matrices and for determining its concentration. High-performance liquid chromatography and gas chromatography are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 1-O-Pentylglycerol, particularly because it can be performed at ambient temperatures, minimizing the risk of degradation for sensitive analytes. aocs.org It is frequently used in pharmacokinetic and biodistribution studies to track the compound in biological systems. For instance, HPLC analysis has been used to demonstrate that the O-alkyl bond of 1-O-Pentylglycerol remains intact in vivo, confirming its stability after administration. nih.gov

The separation is typically achieved using reversed-phase (RP) chromatography, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. hplc.eunih.gov The choice of detector is critical and depends on the analytical goal. While lipids like 1-O-Pentylglycerol lack a strong chromophore for standard UV detection, a photodiode array (PDA) detector can be used, sometimes at low wavelengths (e.g., ~205 nm). hplc.euresearchgate.net For universal detection of non-volatile compounds, a Charged Aerosol Detector (CAD) is highly effective and can quantify lipids down to the nanogram level. hplc.eu In studies involving radiolabeled compounds, a radioactivity detector is employed.

| Parameter | Description |

| Column Type | Reversed-Phase (RP), commonly Octadecylsilyl (C18 or ODS) aocs.orgnih.gov |

| Mobile Phase | Typically a gradient or isocratic system of acetonitrile (B52724) and/or methanol (B129727) with water hplc.euchula.ac.th |

| Detector | Charged Aerosol Detector (CAD), Radioactivity Detector (for labeled compounds), Photodiode Array (PDA) at low wavelengths nih.govhplc.eu |

| Sample Preparation | Dissolution in a suitable organic solvent mixture (e.g., methanol/chloroform) hplc.eu |

| Key Application | Separation from complex matrices, quantification in biodistribution studies, stability analysis nih.gov |

Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds. wu.ac.th However, due to its high polarity and boiling point (290 °C), 1-O-Pentylglycerol is not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a crucial derivatization step is required to replace the active hydrogen atoms on its two hydroxyl groups, making the molecule more volatile and thermally stable. researchgate.netsigmaaldrich.com

The most common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is used to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. wu.ac.thsigmaaldrich.com The resulting 1-O-pentyl-2,3-di-O-TMS-glycerol derivative is amenable to GC analysis. Separation is typically performed on a capillary column, and detection can be achieved with a Flame Ionization Detector (FID) for quantification or, more commonly, a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern. nih.govresearchgate.net

| Parameter | Description |

| Derivatization | Silylation (e.g., using BSTFA) to form 1-O-pentyl-2,3-di-O-TMS-glycerol is essential wu.ac.thresearchgate.netresearchgate.net |

| Column Type | Capillary columns, such as those with polar (e.g., polyethylene (B3416737) glycol) or non-polar (e.g., polydimethylsiloxane) stationary phases oiv.intsigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen oiv.int |

| Detector | Mass Spectrometry (MS) for identification, Flame Ionization Detector (FID) for quantification nih.govaocs.org |

| Key Application | Identification and quantification of 1-O-Pentylglycerol in mixtures with other alkylglycerols researchgate.net |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods provide detailed information about the molecular structure of 1-O-Pentylglycerol, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules like 1-O-Pentylglycerol. researchgate.net Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. youtube.com For 1-O-Pentylglycerol, distinct signals would appear for the protons on the pentyl chain and the glycerol (B35011) backbone. The terminal methyl group (CH₃) of the pentyl chain would resonate upfield (around 0.9 ppm), while the methylene (B1212753) protons (CH₂) would appear in the 1.2-1.6 ppm range. The protons of the glycerol moiety and the adjacent methylene group of the pentyl chain (-O-CH₂-) would be found further downfield (typically 3.4-3.8 ppm) due to the deshielding effect of the oxygen atoms. researchgate.net